tert-Butyl 2-bromophenyl(methyl)carbamate

Atropisomerism Conformational Analysis Dynamic NMR

tert-Butyl 2-bromophenyl(methyl)carbamate (CAS 714914-39-3, molecular formula C₁₂H₁₆BrNO₂, MW 286.16) is an N-Boc-protected ortho-bromoaniline derivative featuring a tertiary N-methyl group. The compound integrates a tert-butyloxycarbonyl (Boc) protecting group—stable toward nucleophiles and bases but labile under acidic conditions—with a sterically and electronically distinct ortho-bromophenyl substituent.

Molecular Formula C12H16BrNO2
Molecular Weight 286.16 g/mol
CAS No. 714914-39-3
Cat. No. B3151546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 2-bromophenyl(methyl)carbamate
CAS714914-39-3
Molecular FormulaC12H16BrNO2
Molecular Weight286.16 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(C)C1=CC=CC=C1Br
InChIInChI=1S/C12H16BrNO2/c1-12(2,3)16-11(15)14(4)10-8-6-5-7-9(10)13/h5-8H,1-4H3
InChIKeyPPPOYFBTHJFMTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl 2-bromophenyl(methyl)carbamate (CAS 714914-39-3): Orthogonally Protected N-Methyl-2-bromoaniline for Controlled Synthetic Sequences


tert-Butyl 2-bromophenyl(methyl)carbamate (CAS 714914-39-3, molecular formula C₁₂H₁₆BrNO₂, MW 286.16) is an N-Boc-protected ortho-bromoaniline derivative featuring a tertiary N-methyl group [1]. The compound integrates a tert-butyloxycarbonyl (Boc) protecting group—stable toward nucleophiles and bases but labile under acidic conditions—with a sterically and electronically distinct ortho-bromophenyl substituent [2]. This combination confers unique conformational properties, including hindered N–aryl bond rotation characteristic of ortho-haloaryl carbamates, which can manifest as atropisomerism under ambient conditions [3]. Commercially available at purities ≥98% , this intermediate serves as a versatile building block for sequential orthogonal transformations in medicinal chemistry, agrochemical development, and materials science.

Why Substituting tert-Butyl 2-bromophenyl(methyl)carbamate with Unprotected or Differently Substituted Analogs Compromises Synthetic Outcomes


Direct substitution of tert-butyl 2-bromophenyl(methyl)carbamate with alternative N-methyl-2-bromoaniline derivatives or other N-Boc anilines is not chemically equivalent. The compound's N-methyl substitution eliminates the possibility of undesired N–H deprotonation or acylation side reactions that plague secondary anilines [1]. The ortho-bromine atom is not merely a placeholder; it induces a high rotational barrier about the N–aryl bond (up to 91.6 kJ/mol in analogous systems), giving rise to atropisomeric conformations that can dramatically alter reactivity, spectroscopic signatures, and downstream stereochemical outcomes compared to unsubstituted or para-halogenated congeners [2]. Furthermore, the tert-butyl carbamate group offers orthogonal protection relative to base-labile groups (e.g., Fmoc), enabling chemoselective deprotection in complex molecular architectures—a feature absent in unprotected amines or benzyl carbamates [3]. Ignoring these cumulative structural nuances can lead to batch-to-batch variability, unintended racemization, or complete synthetic route failure.

Quantitative Differentiation of tert-Butyl 2-bromophenyl(methyl)carbamate: Rotational Barriers, Orthogonal Stability, and Halogen Bonding vs. Structural Analogs


Ortho-Bromo Substitution Elevates N–Aryl Rotational Barrier to >90 kJ/mol, Inducing Atropisomerism Absent in Para-Halogen or Unsubstituted Carbamates

In the class of N-aryl-N-alkylcarbamates, ortho-halo substitution profoundly hinders rotation about the Cₐᵣ–N bond. Direct 2D exchange NMR spectroscopy (EXSY) measurements on ortho-bromophenyl N-benzyl-N-methylcarbamate (a close structural analog) determined a rotational barrier ΔG‡ = 91.6 kJ/mol, which is sufficient to render the atropisomers separable at room temperature [1]. In contrast, unsubstituted N-phenylcarbamates exhibit significantly lower C(carbonyl)–N rotational barriers (≈12.5 kcal/mol, ~52 kJ/mol), with no comparable atropisomerism arising from N–aryl bond restriction [2]. The tert-butyl 2-bromophenyl(methyl)carbamate structure—featuring both ortho-bromine and N-methyl substitution—is expected to display a similarly high N–aryl rotational barrier, directly impacting synthetic reproducibility and chiral integrity.

Atropisomerism Conformational Analysis Dynamic NMR Medicinal Chemistry

N-Methyl Tertiary Carbamate Eliminates N–H Side Reactions Common to Secondary Anilines, Enabling Broader Reaction Compatibility

tert-Butyl 2-bromophenyl(methyl)carbamate contains a fully substituted N-methyl carbamate nitrogen, whereas the closest commercial analog, tert-butyl (2-bromophenyl)carbamate (CAS 78839-75-5), retains a secondary N–H . This N–H proton is susceptible to deprotonation by strong bases (e.g., LDA, t-BuOK) and can undergo acylation or alkylation, requiring additional protection/deprotection steps in multi-step sequences [1]. In contrast, the N-methyl derivative is inert to these side reactions, preserving the carbamate integrity under strongly basic conditions (e.g., Buchwald-Hartwig aminations, lithium-halogen exchanges) where the secondary analog would decompose or require masking [1]. This structural feature eliminates a common failure point in complex synthetic routes.

Protecting Group Strategy Chemoselectivity N-Alkylation Cross-Coupling

Ortho-Bromine Enables Halogen Bonding Interactions That Enhance Binding Affinity Relative to Non-Halogenated or Meta/Para-Substituted Analogs

The ortho-bromophenyl moiety in this carbamate serves as a halogen bond donor (σ-hole interaction), a non-covalent interaction increasingly exploited in drug design to improve target selectivity and binding free energy. Systematic surveys of protein-ligand complexes demonstrate that ortho-bromine substitutions on aromatic rings engage in halogen bonds with backbone carbonyl oxygens or carboxylate side chains, contributing ΔG values ranging from –5 to –15 kJ/mol to binding affinity [1]. This interaction is geometrically and electronically distinct from hydrogen bonding and is unavailable in non-halogenated phenyl carbamates or in para-halogenated isomers where the σ-hole orientation differs [2]. The ortho-bromine in tert-butyl 2-bromophenyl(methyl)carbamate thus offers a modulable, computationally predictable handle for affinity optimization.

Halogen Bonding Structure-Based Drug Design Medicinal Chemistry Molecular Recognition

Orthogonal Boc Group Stability Permits Chemoselective Deprotection in the Presence of Base-Labile Protecting Groups (e.g., Fmoc)

The tert-butyl carbamate (Boc) group exhibits well-defined orthogonal stability: it is stable to aqueous base (pH 9–12, room temperature), nucleophiles (RLi, RMgX), and catalytic hydrogenation, but is rapidly cleaved under anhydrous acidic conditions (e.g., TFA/DCM, HCl/dioxane) [1]. This contrasts with base-labile carbamates such as Fmoc, which are removed by secondary amines (e.g., piperidine) [2]. The Boc group in tert-butyl 2-bromophenyl(methyl)carbamate can therefore be retained during Fmoc deprotection steps in solid-phase peptide synthesis or during basic cross-coupling reactions, enabling true orthogonal protecting group strategies. Stability data tables confirm Boc stability at pH 9–12, RT, whereas Fmoc is labile under identical conditions [2].

Orthogonal Protection Solid-Phase Synthesis Peptide Chemistry Chemoselectivity

High-Value Application Scenarios for tert-Butyl 2-bromophenyl(methyl)carbamate in Drug Discovery and Chemical Development


Atropisomer-Controlled Synthesis of Chiral Drug Candidates

The high N–aryl rotational barrier inferred for this ortho-bromo carbamate (class-level ΔG‡ ~91.6 kJ/mol [1]) enables the isolation and use of discrete atropisomers as chiral building blocks. In kinase inhibitor or GPCR modulator programs where axial chirality influences target binding, this compound can be resolved and employed in enantioselective syntheses, providing a level of stereochemical control unattainable with freely rotating analogs.

Orthogonal Protection in Multi-Step Heterocycle Construction

The Boc group's stability to strong bases (pH 9–12, LDA, t-BuOK) and nucleophiles [2] allows this compound to be carried through harsh lithiation or cross-coupling steps without premature deprotection. Subsequent acidic deprotection reveals a tertiary N-methylaniline, which can undergo further functionalization (e.g., reductive amination, N-arylation) in a fully orthogonal sequence—ideal for assembling complex fused heterocycles.

Halogen Bonding-Enhanced Fragment Elaboration in FBDD

In fragment-based drug discovery (FBDD), the ortho-bromine substituent provides a validated halogen bonding vector (ΔΔG contribution up to –15 kJ/mol) [3]. This compound serves as a privileged fragment for growing into lead series, where the bromine can be retained to optimize target affinity or later replaced via cross-coupling after the Boc group is removed.

Cross-Coupling-Ready Intermediate for Parallel Library Synthesis

The intact Boc-protected tertiary amine and ortho-bromine handle enable parallel Suzuki-Miyaura or Buchwald-Hartwig diversification. The compound can be reacted with diverse boronic acids or amines while the Boc group remains intact [2], followed by global deprotection to yield libraries of N-methylaniline derivatives—a streamlined workflow for SAR exploration.

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